molecular formula C21H24ClN5O2 B2750060 N-(5-chloro-2-methylphenyl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide CAS No. 1170867-57-8

N-(5-chloro-2-methylphenyl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide

Cat. No. B2750060
CAS RN: 1170867-57-8
M. Wt: 413.91
InChI Key: BANUPBDNIQEVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide is a useful research compound. Its molecular formula is C21H24ClN5O2 and its molecular weight is 413.91. The purity is usually 95%.
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Scientific Research Applications

Mechanism of Action

Target of Action

AKOS024507808, also known as SR-01000922428-1, F5341-0343, SR-01000922428, VU0642672-1, or N-(5-chloro-2-methylphenyl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide, primarily targets the Voltage-Dependent Anion Channel (VDAC) . VDAC is a key protein in the outer mitochondrial membrane and plays a crucial role in controlling the passage of metabolites between the mitochondria and the cytosol .

Mode of Action

AKOS024507808 acts as a VDAC inhibitor , reducing channel conductance . In HEK-293 cells, it has been shown to inhibit selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis . The IC50 values range from 3.3 to 3.6 μM .

Biochemical Pathways

The inhibition of VDAC by AKOS024507808 affects the mitochondrial apoptotic pathway . By preventing the release of cytochrome C from the mitochondria, it inhibits the activation of caspases, which are key players in the execution of apoptosis . This can have downstream effects on cell survival and function.

Pharmacokinetics

Pharmacokinetics generally involves the study of how a drug is absorbed, distributed, metabolized, and excreted (adme) by the body . These properties can significantly impact a drug’s bioavailability, efficacy, and safety profile.

Result of Action

The primary result of AKOS024507808’s action is the inhibition of apoptosis . By preventing VDAC oligomerization and the subsequent release of cytochrome C from the mitochondria, it inhibits the activation of the apoptotic pathway . This can lead to increased cell survival, particularly under conditions that would normally induce apoptosis .

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O2/c1-11-6-7-16(22)10-18(11)24-19(28)9-8-17-14(4)26-27(15(17)5)21-23-13(3)12(2)20(29)25-21/h6-7,10H,8-9H2,1-5H3,(H,24,28)(H,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANUPBDNIQEVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CCC2=C(N(N=C2C)C3=NC(=C(C(=O)N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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